5-(Thiophene-2-sulfonamido)pentanoic acid
Overview
Description
5-(Thiophene-2-sulfonamido)pentanoic acid is an organic compound with the molecular formula C9H13NO4S2 and a molecular weight of 263.34 g/mol . This compound features a thiophene ring, a sulfonamide group, and a pentanoic acid chain, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Thiophene-2-sulfonamido)pentanoic acid typically involves the following steps:
Thiophene Sulfonation: Thiophene is sulfonated using chlorosulfonic acid to form thiophene-2-sulfonyl chloride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-(Thiophene-2-sulfonamido)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene-2-amine derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
5-(Thiophene-2-sulfonamido)pentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 5-(Thiophene-2-sulfonamido)pentanoic acid involves its interaction with biological targets through its sulfonamide group. This group can form hydrogen bonds with enzymes or receptors, inhibiting their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-sulfonamide: Lacks the pentanoic acid chain, making it less versatile.
5-(Thiophene-2-carboxamido)pentanoic acid: Similar structure but with a carboxamide group instead of a sulfonamide group.
Thiophene-2-sulfonic acid: Lacks the amido and pentanoic acid functionalities.
Uniqueness
5-(Thiophene-2-sulfonamido)pentanoic acid is unique due to the presence of both the sulfonamide group and the pentanoic acid chain, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-(thiophen-2-ylsulfonylamino)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4S2/c11-8(12)4-1-2-6-10-16(13,14)9-5-3-7-15-9/h3,5,7,10H,1-2,4,6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGSGFZKBRSGOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.